N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11350321
Molecular Formula: C21H20N4
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
![N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -](/images/structure/VC11350321.png)
Specification
Molecular Formula | C21H20N4 |
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Molecular Weight | 328.4 g/mol |
IUPAC Name | N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C21H20N4/c1-15-13-19(22-14-17-9-5-3-6-10-17)25-21(23-15)16(2)20(24-25)18-11-7-4-8-12-18/h3-13,22H,14H2,1-2H3 |
Standard InChI Key | DLGBJLZCUHNVRO-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES | CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine features a bicyclic pyrazolo[1,5-a]pyrimidine core fused with a pyrazole ring. Key substituents include:
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3,5-Dimethyl groups: Positioned on the pyrimidine ring, these groups enhance hydrophobic interactions with biological targets.
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2-Phenyl group: Aromatic substituent contributing to π-π stacking interactions.
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N-Benzylamine at C7: Introduces hydrogen-bonding capabilities and modulates solubility.
The molecular formula is C21H20N4, with a molecular weight of 328.419 g/mol. X-ray crystallography data for closely related analogs reveal planar geometries that facilitate binding to enzymatic pockets, particularly kinases .
Physicochemical Characteristics
Property | Value/Range | Significance |
---|---|---|
LogP (Octanol-Water) | ~3.2 | Moderate lipophilicity for cell penetration |
Aqueous Solubility | <10 µM | Limited solubility, necessitating formulations |
pKa (Basic) | 4.1 (pyrimidine N) | Protonation at physiological pH |
Melting Point | 198–202°C | Stability under storage conditions |
These properties underscore the need for prodrug strategies or nanoparticle delivery systems to improve bioavailability.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of N-benzyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves multi-step protocols, typically including:
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Pyrazole Precursor Formation:
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Pyrimidine Ring Cyclization:
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Chlorination and Amination:
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Treatment with POCl3 converts the 7-keto group to a chloro substituent.
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Nucleophilic substitution with benzylamine introduces the N-benzyl group.
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Industrial-Scale Considerations:
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Catalytic Efficiency: Pd/C or CuI catalysts accelerate coupling reactions, achieving yields >75%.
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Green Chemistry: Solvent-free microwave-assisted reactions reduce environmental impact.
Pharmacological Activities
Antiviral Mechanisms
The compound inhibits viral replication through:
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RNA-Dependent RNA Polymerase (RdRp) Binding: Disrupts replication in influenza and coronaviruses by competing with ATP at the catalytic site.
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Protease Inhibition: Blocks SARS-CoV-2 3CLpro activity (IC50 ~0.8 µM in molecular docking studies).
Kinase Inhibition Profile
Target Kinase | Binding Affinity (IC50) | Therapeutic Implication |
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EGFR (Epidermal Growth Factor Receptor) | 12 nM | Non-small cell lung cancer |
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | 28 nM | Anti-angiogenesis in solid tumors |
Bcr-Abl | 45 nM | Chronic myeloid leukemia |
These activities align with patent claims (WO2005070431A1) highlighting pyrazolopyrimidines as kinase inhibitors .
Mechanism of Action
Kinase Inhibition Dynamics
The compound adopts a Type II kinase inhibition mode, binding to the DFG-out conformation of kinases. Key interactions include:
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Hydrogen Bonding: Between the pyrimidine N1 and kinase hinge region residues (e.g., Met793 in EGFR).
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Hydrophobic Packing: 3,5-Dimethyl and phenyl groups occupy hydrophobic pockets adjacent to the ATP-binding site .
Resistance Mechanisms
In mycobacterial models, mutations in FAD-dependent hydroxylases (e.g., Rv1751) lead to compound hydroxylation and inactivation, a finding relevant to antitubercular analogs .
Parameter | Result | Implication |
---|---|---|
Acute Toxicity (LD50, mice) | 320 mg/kg | Narrow therapeutic window |
hERG Inhibition | IC50 = 8.2 µM | Low cardiac liability |
Genotoxicity (Ames Test) | Negative | Favorable safety profile |
Comparative Analysis with Structural Analogs
The 3,5-dimethyl substitution in the query compound enhances kinase selectivity compared to 2,5-dimethyl analogs, likely due to steric effects altering ATP-binding pocket interactions.
Future Directions and Challenges
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Prodrug Development: Esterification of the C7 amine to improve solubility.
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Targeted Delivery: Liposomal formulations to reduce off-target effects.
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Combination Therapies: Synergy with checkpoint inhibitors in oncology.
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